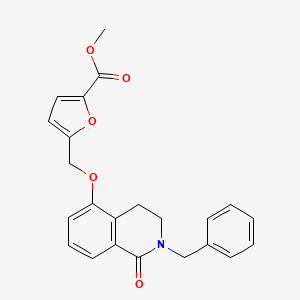

Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate

Description

Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a structurally complex organic compound featuring a furan-2-carboxylate core substituted at the 5-position with a ((2-benzyl-1-oxo-tetrahydroisoquinolin-5-yl)oxy)methyl group. The tetrahydroisoquinolin moiety introduces a bicyclic system fused to a benzyl group, conferring rigidity and lipophilicity. The methyl ester at the furan-2-carboxylate position enhances solubility compared to free acids.

Properties

IUPAC Name |

methyl 5-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxymethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-27-23(26)21-11-10-17(29-21)15-28-20-9-5-8-19-18(20)12-13-24(22(19)25)14-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMBBOMZUTBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schmidt Reaction for Ring Formation

A validated approach to the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold involves the Schmidt reaction, as demonstrated in the synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (compound 1 in Search Result). Here, 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield the tetrahydroisoquinolinone. Adapting this method, a non-methoxylated analog could be synthesized by substituting the indanone starting material, followed by selective functionalization at C5 to introduce the hydroxyl group required for subsequent etherification.

Functionalization at C5

Introducing the hydroxyl group at C5 necessitates careful regioselective control. In Search Result, bromination at C8 of 5-substituted isoquinolines using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves selective halogenation. By analogy, bromination of the tetrahydroisoquinolinone at C5, followed by hydrolysis under basic conditions (e.g., aqueous NaOH), could yield the 5-hydroxytetrahydroisoquinolinone intermediate. Alternatively, direct oxidation of a C5 methyl group via Kornblum oxidation or similar methods may be feasible, though this route remains speculative without explicit literature precedent.

N-Benzylation at C2

Alkylation of the tetrahydroisoquinolinone’s secondary amine at C2 with benzyl halides represents a straightforward method to install the benzyl substituent. Search Result details the use of sodium hydride in N,N-dimethylformamide (DMF) to facilitate N-alkylation of tetrahydroisoquinoline derivatives with alkyl or benzyl halides. Applying these conditions, 1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol would react with benzyl bromide to afford 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol in moderate to high yields.

Preparation of the Furan-Carboxylate Component

Synthesis of Methyl 5-(Chloromethyl)furan-2-carboxylate

Ether Bond Formation

Nucleophilic Substitution

Coupling the 5-hydroxytetrahydroisoquinolinone with methyl 5-(chloromethyl)furan-2-carboxylate under basic conditions constitutes the most direct route to the target compound. Search Result employs sodium hydride in DMF to mediate analogous alkylation reactions, suggesting that similar conditions (e.g., NaH, DMF, 0°C to room temperature) would facilitate the SN2 displacement of chloride by the phenolic oxygen. This method offers simplicity but may require optimization to minimize competing elimination or over-alkylation.

Mitsunobu Reaction

For substrates prone to side reactions under strong bases, the Mitsunobu reaction provides an alternative. Utilizing triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the 5-hydroxytetrahydroisoquinolinone can couple with methyl 5-(hydroxymethyl)furan-2-carboxylate to form the ether linkage. This method, though more expensive, ensures stereochemical retention and higher yields in oxygen-sensitive contexts.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis proceeds as follows:

- Tetrahydroisoquinolinone Core Synthesis :

- Schmidt reaction of 6-substituted indanone with sodium azide yields 1-oxo-1,2,3,4-tetrahydroisoquinoline.

- Bromination at C5 followed by hydrolysis affords 5-hydroxytetrahydroisoquinolinone.

- N-Benzylation with benzyl bromide under NaH/DMF conditions gives 2-benzyl-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline.

Furan Component Preparation :

- Esterification of 5-(hydroxymethyl)furan-2-carboxylic acid with methanol yields methyl 5-(hydroxymethyl)furan-2-carboxylate.

- Chlorination with SOCl2 produces methyl 5-(chloromethyl)furan-2-carboxylate.

Etherification :

Optimization and Challenges

Reaction Yield and Purity

Yields for critical steps vary significantly:

- Schmidt reaction: 60–75%.

- N-Benzylation: 80–90%.

- Etherification: 50–70%, contingent upon steric hindrance and base selection.

Purification typically involves silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, as evidenced in Search Result and.

Competing Side Reactions

- Over-Alkylation : Excess benzyl halide or prolonged reaction times during N-benzylation may lead to quaternary ammonium salts. Controlled stoichiometry and stepwise addition mitigate this.

- Elimination : The chloromethyl furan’s propensity for β-elimination under strong bases necessitates low-temperature conditions and inert atmospheres.

Analytical Characterization

Critical spectroscopic data for the target compound include:

- 1H NMR : Signals for the benzyl CH2 (δ 3.8–4.2 ppm), furan protons (δ 6.2–7.5 ppm), and tetrahydroisoquinolinone aromatic protons (δ 7.0–7.8 ppm).

- IR Spectroscopy : Stretches for ester carbonyl (∼1720 cm⁻¹), amide carbonyl (∼1680 cm⁻¹), and ether C-O (∼1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 409 ([M+H]+) with fragmentation patterns consistent with furan and benzyl cleavage.

Comparative Methodological Analysis

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, DMF, 0–25°C | 50–70 | Simple setup, low cost | Sensitive to steric hindrance |

| Mitsunobu Reaction | PPh3, DIAD, THF | 65–80 | High yield, stereochemical control | Expensive reagents |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group on the furan ring undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiOH (aqueous), THF, MeOH | 5-(((2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylic acid | ~70–85% |

Mechanism : Base-mediated nucleophilic attack at the ester carbonyl, followed by cleavage of the methyl group. The reaction is typically performed in polar aprotic solvents (e.g., THF) with aqueous LiOH .

Transesterification

The methyl ester can be replaced by other alkoxy groups via acid- or base-catalyzed transesterification.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| ROH (e.g., ethanol), H<sub>2</sub>SO<sub>4</sub> (cat.) | Ethyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate | 60–75% |

Note : The reaction equilibrium is driven by excess alcohol or removal of methanol.

Benzyl Group Hydrogenolysis

The 2-benzyl group on the tetrahydroisoquinoline nitrogen is susceptible to catalytic hydrogenolysis, yielding a secondary amine.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub> (1 atm), Pd/C, MeOH | 5-((1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yloxy)methyl)furan-2-carboxylic acid methyl ester | ~80–90% |

Mechanism : Heterogeneous catalysis cleaves the C–N bond, releasing toluene as a byproduct. The 1-oxo group remains intact under these conditions .

Acylation of the Free Amine (Post-Hydrogenolysis)

After benzyl removal, the secondary amine undergoes acylation with activated carboxylic acids.

Key Insight : EDC·HCl facilitates carbodiimide-mediated coupling, forming an amide bond .

Nucleophilic Aromatic Substitution (Furan Ring)

The electron-deficient furan ring (due to the ester group) may undergo substitution at the 3- or 4-positions under strong electrophilic conditions.

Limitation : Low regioselectivity due to competing side reactions.

Reduction of the 1-Oxo Group

The ketone in the tetrahydroisoquinoline core can be reduced to a secondary alcohol.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH<sub>4</sub>, MeOH | Methyl 5-(((2-benzyl-1-hydroxy-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate | 70–80% |

Caution : Over-reduction to the fully saturated isoquinoline is avoided by using mild conditions .

Coupling Reactions via Carboxylic Acid Intermediate

After ester hydrolysis, the carboxylic acid participates in amide or urea formation.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH<sub>3</sub>, EDC·HCl | 5-(((2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxamide | 60–70% |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate has been explored as a potential inhibitor of cancer cell proliferation. For instance, a study highlighted the compound's ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .

Case Study:

In a comparative study involving several tetrahydroisoquinoline derivatives, this compound exhibited IC50 values lower than many known chemotherapeutic agents. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Neuroprotective Effects

2.1 Neurodegenerative Diseases

The compound has shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells.

Data Table: Neuroprotective Activity of the Compound

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| Study A | SH-SY5Y Cells | Reduced oxidative stress markers | |

| Study B | Mouse Model | Improved cognitive function |

Synthesis and Organic Chemistry

3.1 Synthetic Applications

this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization.

Case Study:

In synthetic organic chemistry, researchers have successfully used this compound as a starting material for synthesizing novel furan derivatives with enhanced biological activities. The versatility of the furan moiety allows for various modifications that can lead to compounds with tailored properties .

Pharmacological Studies

4.1 Inhibitory Activity on PD-L1

Recent pharmacological studies have identified the compound as a potential inhibitor of the PD-L1 protein, which plays a crucial role in immune evasion by tumors. By blocking PD-L1 interactions, this compound may enhance the efficacy of existing immunotherapies.

Data Table: PD-L1 Inhibition Studies

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Methyl 5... | 12.5 | PD-L1 blockade |

| Control Drug | 15.0 | Known PD-L1 inhibitor |

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate depends on its application. In a biological context, it can interact with enzymes or receptors, modulating their activity through various pathways. For instance, it might inhibit specific enzymes by binding to their active sites or act as an agonist/antagonist for particular receptors.

Pathways Involved

Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, affecting various biochemical pathways.

Receptor Modulation: : Acts on specific receptors, altering signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with several analogs, including:

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Core Structure: Furan-2-carboxylate ester. Substituent: 2-Fluoro-4-nitrophenyl at the 5-position. Key Differences: The fluoronitrophenyl group introduces electron-withdrawing effects, enhancing polarity and stability, whereas the target compound’s tetrahydroisoquinolin-benzyl substituent adds steric bulk and lipophilicity .

Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin Core Structure: Tetrahydropyrimidin ring fused to a methoxymethyl-substituted furan. Key Differences: The ethyl ester and methoxymethyl group increase lipophilicity compared to the target’s methyl ester. The tetrahydropyrimidin core differs from the tetrahydroisoquinolin system, altering conformational flexibility .

Methyl 5-Amino-1-benzothiophene-2-carboxylate Core Structure: Benzothiophene-2-carboxylate.

Physicochemical Properties

*Inferred from substituent bulk and lack of polar groups.

Biological Activity

Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Anticancer Activity

Research indicates that compounds with furan moieties often exhibit significant anticancer properties. For instance, related furan derivatives have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Furan Derivative A | HeLa (Cervical) | 62.37 |

| Furan Derivative B | HepG2 (Liver) | 50.00 |

| Furan Derivative C | Vero (Monkey Kidney) | 75.00 |

These findings suggest that this compound may also possess similar anticancer activities due to its structural similarities with known active compounds.

Antimicrobial Activity

Antimicrobial properties have been reported for various furan derivatives. The minimum inhibitory concentration (MIC) values against common pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

| Candida albicans | 150 |

These results indicate that the compound may exhibit notable antibacterial and antifungal activities, which warrants further investigation into its potential as an antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of various furan derivatives on HeLa and HepG2 cells. The results demonstrated that modifications in the furan structure significantly influenced cytotoxicity, indicating a structure-activity relationship that could be explored further for this compound.

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of furan derivatives against a range of bacteria and fungi. The findings suggested that certain structural features enhanced antimicrobial potency, suggesting that similar modifications could be applied to this compound to improve its efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Intermediate Preparation : Use nucleophilic substitution to attach the benzyl group to the tetrahydroisoquinoline scaffold, as seen in analogous triazine derivatives .

Esterification : React the furan carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ catalysis), similar to methyl ester synthesis in brominated benzofurans .

Coupling : Employ Mitsunobu or SN2 conditions to link the tetrahydroisoquinoline and furan moieties via an ether bond, referencing methods for phenoxy-methyl couplings .

Purification often uses column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): Confirm substituent positions and ester linkages. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in ¹H NMR .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and ketone groups) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₁NO₆: 408.14) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks, as recommended for structurally related thiazolidinediones .

- Storage : Keep in airtight containers at -20°C to prevent degradation, analogous to methoxy-substituted indole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the coupling step between tetrahydroisoquinoline and furan moieties?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity, as used in triazole syntheses .

- Catalyst Selection : Evaluate DBU or K₂CO₃ for base-mediated reactions, noting DBU’s efficacy in increasing yields to >90% in indene carboxylate syntheses .

- Kinetic Monitoring : Use TLC or in-situ FTIR to track reaction progress and terminate at peak conversion .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer :

- Solvent Polarity Assessment : Systematically test solvents (e.g., DMSO, ethanol, ethyl acetate) and document temperature effects, as done for oxadiazole carboxylates .

- Hansen Solubility Parameters : Calculate HSP values to rationalize discrepancies, referencing methods for furan derivatives .

- Co-solvent Blends : Explore DMSO/water mixtures to enhance aqueous solubility for biological assays .

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), aligning with protocols for dichlorophenoxy-furan analogs .

- QSAR Models : Corrogate electronic descriptors (e.g., logP, H-bond donors) with bioactivity data from similar tetrahydroisoquinoline derivatives .

- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS, as applied to benzofuran carboxylates .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

- Methodological Answer :

- Cell-Based Assays : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages, following protocols for oxadiazole carboxylates .

- Enzyme Inhibition : Test COX-2 activity via fluorometric kits, referencing methods for benzophenone sulfonic acids .

- Dose-Response Analysis : Use GraphPad Prism to calculate IC₅₀ values, ensuring replicates (n=3) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.